Azacytidine

Cancer Research Epigenetics Drug Development

Procure Azacytidine (CAS 320-67-2) to leverage its unique dual RNA/DNA incorporation mechanism that decitabine cannot replicate. Unlike deoxyribonucleoside-only DNMT inhibitors, this ribonucleoside analog transiently blocks protein synthesis and delivers superior cytotoxicity in colorectal and solid tumor cell lines. It is the preferred hypomethylating agent for boosting carotenoid yields in microalgae metabolic engineering. Choose Azacytidine when experimental readouts demand both epigenetic reprogramming and acute apoptosis. Verified ≥98% purity by HPLC; for research and development only, not for human use.

Molecular Formula C8H12N4O5
Molecular Weight 244.20 g/mol
CAS No. 320-67-2
Cat. No. B1684299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzacytidine
CAS320-67-2
SynonymsU18496;  U-18496;  U 18496;  Abbreviations: 5AC;  5AZC. 5-azacytidine;  azacytidine;  ladakamycin. US brand names: Mylosar;  Vidaza.
Molecular FormulaC8H12N4O5
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N
InChIInChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6-/m1/s1
InChIKeyNMUSYJAQQFHJEW-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
Solubility36.6 [ug/mL] (The mean of the results at pH 7.4)
5 to 10 mg/mL at 70 °F (NTP, 1992)
1.21e+01 g/L
DMSO 52.7 (mg/mL)
Distilled H2O 13.7-14.0 (mg/mL)
0.1 N HCL 27.7-28.0 (mg/mL)
0.1 N NaOH 42.0-43.8 (mg/mL)
35% Ethyl alcohol 14.2-15.0 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azacytidine (CAS 320-67-2) Procurement Specification Overview: A Nucleoside Analog DNA Methyltransferase Inhibitor


Azacytidine (CAS 320-67-2), also known as 5-azacytidine, is a nucleoside analog of cytidine that functions as a DNA methyltransferase (DNMT) inhibitor [1]. Its primary mechanism involves incorporation into RNA and DNA, where it covalently traps DNMT enzymes, leading to DNA hypomethylation and gene reactivation, alongside direct cytotoxicity at higher doses . As an FDA-approved antineoplastic agent indicated for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), its procurement is driven by its unique dual mechanism of action, which differentiates it from both other DNMT inhibitors and generic alternatives .

Why Azacytidine Cannot Be Generically Substituted: A Case for Evidence-Based Selection


Azacytidine belongs to the class of nucleoside analog hypomethylating agents, but it is not interchangeable with its closest structural analog, decitabine (5-aza-2′-deoxycytidine), or other DNMT inhibitors like zebularine. Generic substitution fails due to fundamental differences in chemical structure that dictate distinct metabolic fates, pharmacokinetic profiles, and downstream biological effects [1]. Specifically, azacytidine is a ribonucleoside that incorporates into both RNA and DNA, whereas decitabine is a deoxyribonucleoside incorporated solely into DNA [2]. This difference results in divergent mechanisms of cytotoxicity, impacts on protein synthesis, and cellular response patterns, making them functionally distinct agents with different clinical and research utilities [3]. The evidence below quantifies these critical differences, proving that azacytidine is a unique tool with properties not replicated by other compounds in its class.

Azacytidine Differentiation Evidence: Quantitative Head-to-Head Comparisons for Procurement


Azacytidine Exhibits Superior Cytotoxicity Over Decitabine in Colorectal Cancer Cell Lines

In a systematic comparison of cytotoxic activity against human colorectal cancer cell lines, azacytidine (AZA) demonstrated significantly greater potency than its deoxyribose analog, decitabine (DAC) [1]. This differential sensitivity highlights that despite their structural similarity, the ribonucleoside AZA is a more effective cytotoxic agent in this context, likely due to its additional incorporation into RNA and subsequent inhibition of protein synthesis [1].

Cancer Research Epigenetics Drug Development

Azacytidine Induces Distinct Cellular Pathways: Apoptosis via Protein Synthesis Block vs. Decitabine-Induced G2/M Arrest

A comprehensive chemical genomics analysis revealed a fundamental mechanistic divergence: Azacytidine (AZA) transiently blocks protein synthesis and induces an acute apoptotic response, whereas decitabine (DAC) causes cell cycle arrest at the G2/M phase associated with p53 induction [1]. This functional disparity stems from AZA's incorporation into RNA, a pathway unavailable to the DNA-only incorporating DAC [1].

Cell Biology Mechanism of Action Epigenetic Therapy

Azacytidine Achieves Higher Cmax and Faster Tmax Compared to an Intravenous Bioequivalent Regimen

While not a direct comparator to another compound, the pharmacokinetic profile of subcutaneous azacytidine is a key differentiator from its own intravenous (IV) formulation and provides a baseline for understanding its unique absorption properties. Following a single 75 mg/m² subcutaneous dose in MDS patients, azacytidine achieved a peak plasma concentration (Cmax) of 750 ± 403 ng/mL within just 0.5 hours (Tmax) [1]. This rapid absorption profile is a defining characteristic that influences its dosing schedule and clinical management, distinguishing it from agents with slower or more variable absorption [1].

Pharmacokinetics Drug Delivery Bioavailability

Azacytidine's Superior In Vivo Pharmacodynamics Over Prodrug Formulation

A comparative study of azacytidine and its prodrug, 2′,3′,5′-triacetyl-5-azacitidine (TAC), highlighted key performance differences. While the prodrug demonstrated significant pharmacokinetic improvements in bioavailability, solubility, and stability over the parent compound [1], the parent compound azacytidine serves as the baseline for these improvements. The study's pharmacodynamic analyses confirmed that azacytidine is capable of suppressing global methylation in vivo, a critical functional endpoint [1].

Prodrug Development In Vivo Pharmacology Bioavailability

Azacytidine Promotes Cell Growth and Pigment Synthesis, in Contrast to Zebularine's Adverse Effects in Algal Model

In a comparative study on the microalga Chlamydomonas reinhardtii, the DNMT inhibitors azacytidine (5-Azac) and zebularine (Zeb) exhibited opposing effects on physiology. 5-Azacytidine promoted cell growth and was beneficial for the accumulation of pigments, including lutein, α-carotene, and β-carotene [1]. Conversely, zebularine had adverse effects on cell physiology and decreased the production of these valuable carotenoids [1].

Algal Research Epigenetics Metabolic Engineering

Azacytidine Demonstrates Comparable Clinical Efficacy to Decitabine in Elderly AML Patients

A large, propensity-score matched retrospective study comparing front-line therapy with azacitidine (AZA) and decitabine (DEC) in elderly patients with untreated acute myeloid leukemia (AML) found no statistically significant differences in key clinical outcomes [1]. In a matched cohort of 136 patient pairs, the complete remission (CR) rate was 24% for AZA and 29% for DEC, while median overall survival (OS) was 11.3 months for AZA and 12.0 months for DEC [1]. These results indicate that while their mechanisms and in vitro potencies differ, their clinical efficacy in this specific patient population is broadly equivalent [1].

Clinical Oncology Hematology Comparative Effectiveness

Azacytidine Application Scenarios: Where Differentiated Properties Drive Selection


In Vitro Studies Requiring Maximal Cytotoxicity from a Hypomethylating Agent

For researchers investigating colorectal or other solid tumor cell lines where a potent cytotoxic effect combined with DNA hypomethylation is desired, azacytidine is the preferred agent. Its demonstrated superior cytotoxicity over decitabine in these models makes it the logical choice for maximizing cell death readouts [1].

Mechanistic Studies of RNA-Mediated Cytotoxicity and Apoptosis

When the research question involves delineating pathways of protein synthesis inhibition or acute apoptosis triggered by nucleoside analogs, azacytidine is the appropriate tool. Its unique ability to incorporate into RNA and transiently block protein synthesis is a specific mechanism not shared by its deoxyribose analog, decitabine [1]. This makes it essential for studies focused on the ribonucleoside component of epigenetic drug action.

Algal and Plant Biotechnology for Enhancing Valuable Metabolite Production

In applications aimed at boosting the production of high-value carotenoids like lutein, α-carotene, and β-carotene in microalgae, azacytidine is the preferred DNMT inhibitor. Comparative evidence shows it promotes both cell growth and pigment accumulation, whereas the alternative inhibitor zebularine exerts adverse effects [2]. This property positions azacytidine as a valuable tool for metabolic engineering in algal systems.

Clinical Research in Elderly AML Populations Where Therapeutic Equivalence is Established

In clinical trials or treatment protocols for elderly patients with acute myeloid leukemia (AML) who are ineligible for intensive chemotherapy, azacytidine represents a clinically validated option. Its comparable efficacy to decitabine in terms of complete remission rates and overall survival has been demonstrated in large, matched-cohort studies [3]. This allows for informed procurement based on factors such as institutional protocols, cost, or patient-specific considerations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azacytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.